molecular formula C17H15N3OS B12732095 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-9-methoxy-1-phenyl- CAS No. 110766-38-6

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-9-methoxy-1-phenyl-

Katalognummer: B12732095
CAS-Nummer: 110766-38-6
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: AVCFJCLJJBUREJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-9-methoxy-1-phenyl- is a heterocyclic compound that combines the structural features of triazole and benzothiazepine. These types of compounds are often studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of functional groups such as methoxy and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Introduction of new substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives have been studied for various scientific research applications, including:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Investigation of their biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic agents for treating diseases like cancer and infections.

    Industry: Use as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, inhibition of specific enzymes may result in anti-inflammatory or anti-cancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole derivatives: Known for their diverse biological activities.

    Benzothiazepine derivatives: Studied for their cardiovascular and anti-cancer properties.

Uniqueness

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives are unique due to their combined structural features, which may result in distinct pharmacological profiles compared to other similar compounds.

Eigenschaften

CAS-Nummer

110766-38-6

Molekularformel

C17H15N3OS

Molekulargewicht

309.4 g/mol

IUPAC-Name

9-methoxy-1-phenyl-4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine

InChI

InChI=1S/C17H15N3OS/c1-21-13-7-8-15-14(11-13)20-16(9-10-22-15)18-19-17(20)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3

InChI-Schlüssel

AVCFJCLJJBUREJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)SCCC3=NN=C(N32)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.